![molecular formula C18H20F2N2O4 B2354204 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1286711-10-1](/img/structure/B2354204.png)
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a useful research compound. Its molecular formula is C18H20F2N2O4 and its molecular weight is 366.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone represents a novel class of piperidine derivatives with potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula of the compound is C19H22N2O5, and it has a molecular weight of 390.45 g/mol. The compound features a complex structure that includes a spirocyclic moiety which is significant in drug design for enhancing biological activity.
Property | Value |
---|---|
Molecular Formula | C19H22N2O5 |
Molecular Weight | 390.45 g/mol |
Solubility | Soluble in DCM, Ethyl Acetate |
Density | 1.117 g/mL |
Boiling Point | 108-110 °C |
Research indicates that compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety exhibit significant affinity for sigma receptors, particularly σ1 and σ2 receptors. For instance, a derivative of this compound demonstrated high affinity for σ1 receptors with an inhibition constant (K(i)) of 5.4 ± 0.4 nM, suggesting its potential role as a therapeutic agent targeting neurological disorders .
Case Studies and Research Findings
- Sigma Receptor Ligands : A study evaluated various piperidine derivatives for their sigma receptor binding affinities. The compound was noted for its selectivity towards σ2 receptors over σ1 receptors by a factor of 30-fold, indicating its potential for developing drugs that selectively target these pathways without affecting other receptor types .
- Biodistribution Studies : In vivo studies using radiolabeled derivatives have shown specific binding patterns in brain tissues, which could be beneficial for imaging and therapeutic applications in neuropharmacology. The biodistribution profile indicated significant uptake in areas associated with cognitive function and memory, supporting its potential use in treating cognitive deficits .
- Antidepressant Activity : Preliminary assessments have suggested that modifications to the azaspiro framework can enhance antidepressant-like effects in animal models. These findings highlight the importance of structural diversity in optimizing pharmacological profiles for mood disorders .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
The synthesis of structurally similar spirocyclic compounds involves multi-step reactions, including cyclization, coupling, and functional group modifications. Critical steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency by stabilizing intermediates .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-couplings) require precise control to avoid side reactions .
- Flow reactors : Continuous flow systems enhance scalability and reproducibility, particularly for halogenation or coupling steps .
- Purification : Chromatography (e.g., flash or HPLC) is essential to isolate the final product with ≥95% purity .
Q. Which analytical methods are most effective for characterizing this compound’s structure and purity?
A combination of spectroscopic and chromatographic techniques is recommended:
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
- UV-Vis spectroscopy : Validates aromaticity and conjugation patterns .
- NMR (¹H/¹³C) : Assigns stereochemistry and detects impurities (e.g., residual solvents) .
- Mass spectrometry (HRMS) : Verifies molecular weight and isotopic patterns .
- Elemental analysis : Ensures stoichiometric accuracy .
Q. How can researchers screen this compound for preliminary biological activity?
Use in vitro assays targeting pharmacologically relevant pathways:
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) due to structural analogs showing metabolic modulation .
- Receptor binding studies : Radioligand displacement assays for GPCRs or kinases, given the spirocyclic motif’s affinity for hydrophobic binding pockets .
- Cytotoxicity profiling : Employ cell lines (e.g., HEK293, HepG2) to assess safety margins .
Advanced Research Questions
Q. How do structural modifications to the spirocyclic core affect biological activity and selectivity?
Structure-activity relationship (SAR) studies on analogs reveal:
- Fluorine substitution : 3,4-Difluorophenyl groups enhance metabolic stability and membrane permeability .
- Spiro ring size : Smaller rings (e.g., azetidine vs. piperidine) reduce conformational flexibility, improving target specificity .
- Heteroatom replacement : Replacing oxygen with sulfur in the dioxa ring increases lipophilicity but may alter toxicity profiles .
- Substituent positioning : Para-substituted benzophenones show higher binding affinity than ortho analogs in enzyme inhibition assays .
Q. What strategies are recommended for evaluating metabolic stability and drug-drug interaction potential?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance .
- CYP inhibition screening : Use fluorogenic substrates to assess inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) .
- Reactive metabolite detection : Trapping studies with glutathione or cyanide identify electrophilic intermediates .
Q. How should researchers address contradictory data in pharmacological studies of this compound?
Contradictions (e.g., varying IC50 values across assays) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter activity .
- Protein binding : Use equilibrium dialysis to quantify free fraction and adjust potency calculations .
- Batch variability : Cross-validate results with independently synthesized batches and confirm purity via orthogonal methods (e.g., LC-MS vs. NMR) .
Q. What experimental designs improve reproducibility in studies involving this compound?
- Standardized protocols : Pre-define parameters (e.g., solvent, temperature, agitation speed) for synthesis and assays .
- Stability profiling : Store the compound under inert atmospheres (N2/Ar) at -20°C to prevent hydrolysis of the dioxa ring .
- Positive/negative controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) and vehicle-only samples in all assays .
Propiedades
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4/c19-14-2-1-12(9-15(14)20)16(23)22-10-13(11-22)17(24)21-5-3-18(4-6-21)25-7-8-26-18/h1-2,9,13H,3-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAQRLVVZCZYQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.